1-[2-(Trifluoromethyl)benzoyl]piperazine
Overview
Description
1-[2-(Trifluoromethyl)benzoyl]piperazine is a chemical compound with the molecular formula C12H13F3N2O and a molecular weight of 258.24 g/mol . This compound features a piperazine ring substituted with a 2-(trifluoromethyl)benzoyl group, making it a valuable molecule in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Trifluoromethyl)benzoyl]piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst, and an organic solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize impurities. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry: In industrial applications, it is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzoyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows it to bind effectively to target sites, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzoyl]piperazine can be compared with other benzoyl-substituted piperazines and trifluoromethyl-containing compounds:
Similar Compounds: 1-Benzoylpiperazine, 1-[2-(Trifluoromethyl)phenyl]piperazine.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
piperazin-1-yl-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDAGOWIJYIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587457 | |
Record name | (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179534-78-2 | |
Record name | (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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